Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate

Metabolic stability Carbamate hydrolysis Prodrug design

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate (CAS 2460825-56-1) is a synthetic carbamate compound characterized by a phenyl carbamate moiety attached to the 4-position of a 1,2,3,5,6,7-hexahydro-s-indacene core. The compound belongs to the class of aryl carbamates with an endocyclic nitrogen, a structural motif present in several bioactive molecules targeting the NLRP3 inflammasome and soluble epoxide hydrolase (sEH).

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
Cat. No. B13700490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC4=CC=CC=C4
InChIInChI=1S/C19H19NO2/c21-19(22-15-8-2-1-3-9-15)20-18-16-10-4-6-13(16)12-14-7-5-11-17(14)18/h1-3,8-9,12H,4-7,10-11H2,(H,20,21)
InChIKeyISYWWXVQISHBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate: Chemical Identity and Procurement Baseline


Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate (CAS 2460825-56-1) is a synthetic carbamate compound characterized by a phenyl carbamate moiety attached to the 4-position of a 1,2,3,5,6,7-hexahydro-s-indacene core . The compound belongs to the class of aryl carbamates with an endocyclic nitrogen, a structural motif present in several bioactive molecules targeting the NLRP3 inflammasome and soluble epoxide hydrolase (sEH) [1]. However, as of the evidence cutoff, no peer-reviewed publications, patents, or authoritative databases report quantitative bioactivity data specifically for this compound. Its documented existence is limited to chemical supplier catalogs, which provide the CAS registry number and basic identity information but no purity specifications, biological assay results, or comparative performance data .

Why Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate Cannot Be Interchanged with Other Hexahydro-s-indacene Carbamates


Crystallographically related compounds sharing the hexahydro-s-indacene-4-yl carbamate scaffold — including MCC950 and Selnoflast/RO7486967 — demonstrate that even minor modifications to the substituent attached via the carbamate nitrogen produce order-of-magnitude differences in NLRP3 inhibitory potency . The phenyl carbamate terminus in this compound differs fundamentally from the sulfonylurea-type termini found in clinically investigated NLRP3 inhibitors and from the urea/amide pharmacophores present in sub-nanomolar sEH inhibitors disclosed in UC patents [1]. Consequently, in-class compounds cannot be assumed interchangeable; each derivative requires independent validation. A direct experimental comparison between this compound and its closest structural analogs is currently absent from the public domain.

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate: Quantitative Evidence Assessment and Data Availability


Predicted Metabolic Stability Advantage of Aryl-OCO-N(endocyclic) Carbamates over Acyclic Alkyl Carbamate Analogs

No direct metabolic stability data exist for Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate. However, a comprehensive structure-metabolism review of medicinal carbamates establishes that Aryl-OCO-N(endocyclic) carbamates — the exact structural subclass of this compound — exhibit substantially lower metabolic lability (i.e., higher stability) than Aryl-OCO-NHAlkyl carbamates, which are among the most rapidly hydrolyzed carbamate subclasses [1]. This ranking is derived from compiled literature hydrolysis data across diverse carbamate structures. No quantitative half-life or clearance data for this specific compound are available for direct comparison.

Metabolic stability Carbamate hydrolysis Prodrug design

Absence of Documented sEH Inhibitory Activity: Differentiation from High-Potency sEH Carbamate/Urea Inhibitors

No sEH inhibition data have been reported for Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate in any public database or publication. By contrast, multiple structurally distinct carbamate and urea derivatives from UC patent families (e.g., compounds 6, 23, and 30) achieve sEH Ki values from 0.870 nM down to <0.0500 nM [1]. The absence of this compound from BindingDB, ChEMBL, and PubMed indexed sEH screening campaigns suggests it has either not been tested or does not exhibit potent sEH inhibition. This lack of documented sEH activity distinguishes it from optimized sEH inhibitor chemotypes and may represent a selectivity advantage if target engagement at an alternative site (e.g., NLRP3) is desired.

Soluble epoxide hydrolase sEH inhibition Target selectivity

Structural Divergence from MCC950 and Selnoflast: Implications for NLRP3 Inflammasome Pharmacology

MCC950 (CRID3) and Selnoflast (RO7486967) are two well-characterized NLRP3 inhibitors that share the hexahydro-s-indacene-4-yl carbamate core with the target compound but differ critically in their terminal pharmacophores: MCC950 bears a 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide group (NLRP3 IC50 = 7.5–8.1 nM), while Selnoflast contains an N-ethylpiperidine-4-sulfonamide group . The target compound replaces these sulfonamide-bearing termini with a simple phenyl group. No NLRP3 inhibitory data exist for this phenyl analog, and the SAR surrounding the hexahydro-s-indacene motif indicates that hydroxylation of the indacene ring in MCC950 reduces potency by 170-fold [1], demonstrating that even subtle modifications to this region profoundly affect activity. The phenyl carbamate substitution represents an unexplored point in this chemical space.

NLRP3 inflammasome MCC950 analog Inflammatory disease

Recommended Application Scenarios for Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate Given Current Evidence Limitations


Negative Control or Selectivity Counter-Screen for sEH Inhibition Assays

Given the absence of documented sEH inhibitory activity for this compound (Section 3, Evidence_Item 2), it may serve as a structural control in sEH screening cascades. When testing hexahydro-s-indacene-containing compounds for sEH engagement, this phenyl carbamate analog can be included alongside known potent sEH inhibitors (e.g., UC Compound 30, sEH Ki < 0.0500 nM) to verify that observed activity is pharmacophore-dependent rather than scaffold-derived [1]. Its lack of the urea/amide pharmacophore present in active sEH inhibitors further supports this counter-screening role.

Minimalist Scaffold for NLRP3 Structure-Activity Relationship Expansion

The compound represents a structurally simplified analog of MCC950 and Selnoflast, possessing the hexahydro-s-indacene core but lacking the sulfonamide-bearing terminus critical for potent NLRP3 inhibition (Section 3, Evidence_Item 3) . It may be procured as a starting reference point for medicinal chemistry campaigns exploring alternative substituents at the carbamate nitrogen, enabling systematic SAR studies that map the pharmacophoric requirements for NLRP3 modulation. The 170-fold potency loss observed upon hydroxylation of the indacene ring in MCC950 underscores the value of systematic substitution at this scaffold [2].

Metabolic Stability Benchmarking in Carbamate Prodrug Design

Based on class-level metabolic stability predictions (Section 3, Evidence_Item 1), this Aryl-OCO-N(endocyclic) carbamate may serve as a scaffold for designing metabolically stable carbamate prodrugs or tool compounds [3]. Its predicted stability relative to Aryl-OCO-NHAlkyl carbamates makes it a candidate for applications where resistance to esterase-mediated hydrolysis is required. However, experimental determination of intrinsic clearance in hepatocytes or microsomes is essential before relying on this prediction for procurement decisions.

Chemical Biology Probe Development via Derivatization of the Phenyl Carbamate Handle

The phenyl carbamate group offers a potential synthetic handle for further derivatization, such as the introduction of affinity tags, fluorescent reporters, or E3 ligase-recruiting moieties (as exemplified by NLRP3 PROTAC patent applications employing hexahydro-s-indacene-containing ligands) [4]. The compound may be procured as a starting material for probe development, though its biological activity profile must be characterized de novo.

Quote Request

Request a Quote for Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.